2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2'-[1,3]dioxolane]-3-carboxylic acid
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Overview
Description
2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2’-[1,3]dioxolane]-3-carboxylic acid is a complex organic compound with a unique spirocyclic structureIts structure features a spiro connection between a cyclopentane ring and a dioxolane ring, with a tert-butoxycarbonyl group attached, which is often used as a protecting group in organic synthesis .
Preparation Methods
The synthesis of 2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2’-[1,3]dioxolane]-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2’-[1,3]dioxolane]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2’-[1,3]dioxolane]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing reactive sites that can interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2’-[1,3]dioxolane]-3-carboxylic acid stands out due to its unique combination of a cyclopentane ring and a dioxolane ring. Similar compounds include:
2-[(tert-butoxy)carbonyl]-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid: This compound features a similar spirocyclic structure but with an oxazole ring instead of a dioxolane ring.
2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2’-[1,3]dioxolane]-1-carboxylic acid: This compound is closely related but differs in the position of the carboxylic acid group.
These comparisons highlight the structural diversity and potential for unique applications of spirocyclic compounds.
Properties
Molecular Formula |
C15H23NO6 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,2'-1,3-dioxolane]-3-carboxylic acid |
InChI |
InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-8-9-6-15(20-4-5-21-15)7-10(9)11(16)12(17)18/h9-11H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
JKWOLNXRPQAVAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3(CC2C1C(=O)O)OCCO3 |
Origin of Product |
United States |
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